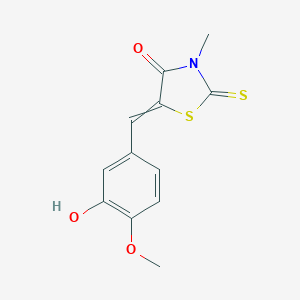

(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one” is a chemical substance with the molecular formula C12H11NO3S2 . It has a molecular weight of 281.36 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO3S2/c1-16-9-4-3-7(5-8(9)14)6-10-11(15)13-12(17)18-10/h3-6,14H,1H3,(H,13,15,17)/b10-6+ . This code provides a textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.36 . It is a solid at room temperature .Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives have been synthesized and tested for their antimicrobial potential. They are found to be potent agents against various microbial infections, offering a promising avenue for the development of new antimicrobial drugs .

Anticancer Potential

These compounds also exhibit anticancer properties, with research indicating their effectiveness in inhibiting the growth of cancer cells. This makes them valuable for further exploration in cancer therapy .

Analgesic and Anti-inflammatory Uses

Thiazolidinone scaffolds are recognized for their analgesic and anti-inflammatory activities, which can be beneficial in the treatment of pain and inflammatory conditions .

Antidiabetic Activity

Some thiazolidinone derivatives show potential as antidiabetic agents, contributing to the management and treatment of diabetes .

Anticonvulsant Effects

Research has been conducted on thiazolidinone-barbituric acid and thiazolidinone-triazole derivatives to explore their anticonvulsant action, which is crucial for treating seizure disorders .

Antitubercular Properties

Thiazole derivatives, including thiazolidinones, have been reported to possess antitubercular activity, making them candidates for tuberculosis treatment .

Safety And Hazards

properties

IUPAC Name |

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-13-11(15)10(18-12(13)17)6-7-3-4-9(16-2)8(14)5-7/h3-6,14H,1-2H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJSHHXPSLMVKG-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)O)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414102.png)

![3,4-Dibromo-2-({[2-(2,4-difluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B414104.png)

![2-iodo-N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414106.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B414109.png)

![N-[4-(5,7-Dimethyl-benzooxazol-2-yl)-phenyl]-4-methoxy-3-nitro-benzamide](/img/structure/B414110.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B414113.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B414114.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B414118.png)

![3-nitro-4-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414120.png)

![2,4-dibromo-6-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]phenyl (phenyloxy)acetate](/img/structure/B414121.png)

![3,5-bisnitro-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B414122.png)